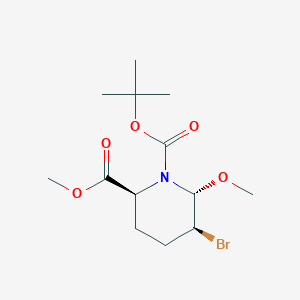![molecular formula C13H11N3OS B2935190 N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide CAS No. 2034486-81-0](/img/structure/B2935190.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide” is a complex organic molecule that contains a pyrazolo[1,5-a]pyridine ring and a thiophene ring. Pyrazolo[1,5-a]pyridines are a type of nitrogen-containing heterocyclic compound that have been studied for their potential pharmacological properties . Thiophenes are sulfur-containing heterocyclic compounds that are also found in many pharmacologically active molecules.
Scientific Research Applications
Synthesis and Chemical Properties
Research in the field of heterocyclic chemistry has focused on the synthesis and characterization of compounds with the pyrazolo[1,5-a]pyridine and thiophene moieties due to their promising chemical and biological properties. These compounds are synthesized through various chemical reactions, including the use of cyanoacetamide derivatives as precursors for constructing complex heterocyclic systems. The studies highlight the versatility of these chemical frameworks in generating a diverse array of heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and triazine derivatives, through regioselective attacks and cyclization reactions. These synthetic pathways are crucial for exploring the chemical space of these compounds and their potential applications in medicinal chemistry and material science (Fadda et al., 2017).
Biological Activities
The biological activities of compounds containing the pyrazolo[1,5-a]pyridine and thiophene moieties have been a significant area of investigation. These compounds have been evaluated for various biological activities, including antimicrobial, antioxidant, and antitumor properties. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity, showcasing the potential of these compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019). Additionally, pyrimidine derivatives linked to thiophene and pyrazole moieties have been synthesized and shown to possess antitumor activity against several human tumor cell lines, further emphasizing the therapeutic potential of these heterocyclic compounds (Masaret, 2021).
Antimicrobial Activity
The antimicrobial activity of new heterocycles incorporating antipyrine moiety has been explored, demonstrating the potential of these compounds as antimicrobial agents. This research underlines the importance of structural modification and diversification in discovering new antimicrobial compounds with potential applications in combating microbial resistance (Bondock et al., 2008).
Future Directions
The study of pyrazolo[1,5-a]pyridine and thiophene derivatives is an active area of research due to their potential pharmacological properties . Future research on “N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-3-yl)acetamide” could involve exploring its potential biological activities and optimizing its synthesis.
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13(7-10-3-6-18-9-10)15-11-2-5-16-12(8-11)1-4-14-16/h1-6,8-9H,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWUHLNIJNJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

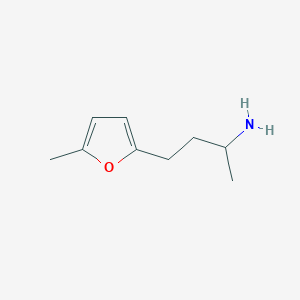
![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2935108.png)
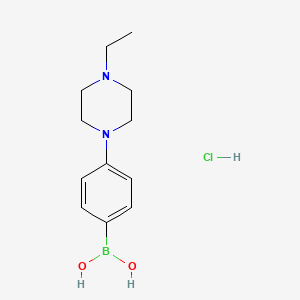

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2935117.png)
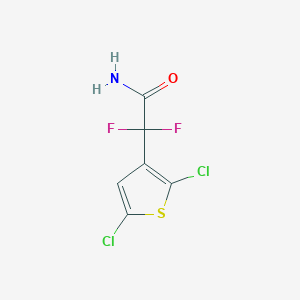
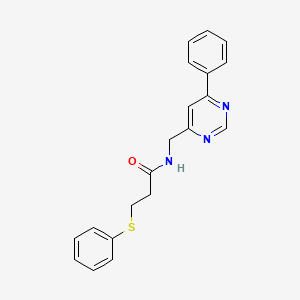
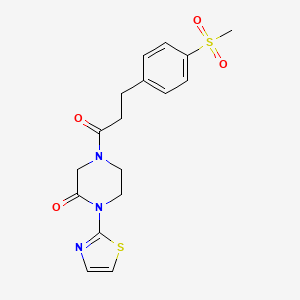
![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)
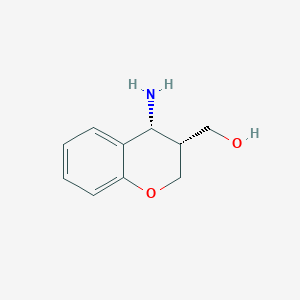
![(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2935124.png)

